Unii-7D8AE6F258

Description

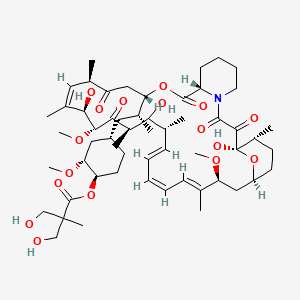

UNII-7D8AE6F258, identified by its CAS number 1046861-20-4, is a boron-containing aromatic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound exhibits a unique structural framework characterized by halogen (bromine, chlorine) and boronic acid substituents on a benzene ring. Key physicochemical properties include a polar surface area (TPSA) of 40.46 Ų, moderate solubility (0.24 mg/mL), and a logP value (XLOGP3) of 2.15, indicating moderate lipophilicity . Its biological profile suggests high gastrointestinal absorption and blood-brain barrier (BBB) penetration, making it a candidate for central nervous system-targeted applications.

Properties

Molecular Formula |

C56H87NO17 |

|---|---|

Molecular Weight |

1046.3 g/mol |

IUPAC Name |

[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23R,24Z,26E,28E,30S,32S,35R)-1,18,22-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |

InChI |

InChI=1S/C56H87NO17/c1-32-17-13-12-14-18-33(2)47(61)38(7)49(63)50(71-11)48(62)36(5)25-34(3)42(60)29-45(35(4)26-39-21-23-43(46(27-39)70-10)73-54(67)55(8,30-58)31-59)72-53(66)41-19-15-16-24-57(41)52(65)51(64)56(68)37(6)20-22-40(74-56)28-44(32)69-9/h12-14,17-18,25,33-35,37-41,43-48,50,58-59,61-62,68H,15-16,19-24,26-31H2,1-11H3/b13-12+,18-14-,32-17+,36-25+/t33-,34-,35-,37-,38-,39+,40+,41+,43-,44+,45+,46-,47?,48-,50-,56-/m1/s1 |

InChI Key |

KQIFNDFOEYDKSI-YWZQTJABSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C([C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)O)C)/C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(C(C(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)O)C)C)OC |

Origin of Product |

United States |

Preparation Methods

The preparation of 35-Hydroxyl temsirolimus involves the metabolic processing of temsirolimus. In vitro studies have shown that temsirolimus is metabolized by human liver microsomes and recombinant human P450 enzymes, particularly CYP3A4 . The synthetic route involves the incubation of temsirolimus with recombinant CYP3A4, followed by separation and identification of the metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) techniques .

Chemical Reactions Analysis

35-Hydroxyl temsirolimus undergoes various chemical reactions, including oxidation and hydroxylation. The primary enzyme responsible for these reactions is CYP3A4 . The major products formed from these reactions include 36-hydroxyl temsirolimus, 11-hydroxyl temsirolimus with an opened hemi-ketal ring, N-oxide temsirolimus, and 32-O-desmethyl temsirolimus .

Scientific Research Applications

35-Hydroxyl temsirolimus has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the metabolic pathways and mechanisms of action of temsirolimus and its derivatives. In medicine, temsirolimus and its metabolites, including 35-Hydroxyl temsirolimus, are investigated for their potential antitumor and immunosuppressive properties . These compounds are also used in the development of new therapeutic agents for the treatment of various cancers and immune-related disorders .

Mechanism of Action

The mechanism of action of 35-Hydroxyl temsirolimus involves the inhibition of the mammalian target of rapamycin (mTOR) pathway. Temsirolimus binds to the cytoplasmic protein FKBP-12, forming a complex that inhibits the activity of mTOR kinase . This inhibition leads to the suppression of cell proliferation, growth, and survival by blocking the translation of cell cycle regulatory proteins and angiogenic growth factors . The downstream effectors of mTOR, such as p70S6 kinase and S6 ribosomal protein, are also inhibited, resulting in reduced levels of hypoxia-inducible factors and vascular endothelial growth factor .

Comparison with Similar Compounds

Comparison with Similar Compounds

UNII-7D8AE6F258 belongs to the arylboronic acid class, which is widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Below is a detailed comparison with two structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Differences

Substituent Effects :

- This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions. The ortho-chloro group in this compound enhances steric hindrance, reducing reactivity in cross-coupling reactions compared to the meta -substituted analog .

- (6-Bromo-2,3-dichlorophenyl)boronic acid has additional chlorine atoms, increasing molecular weight and hydrophobicity (logP = 3.05), which reduces aqueous solubility but improves membrane permeability .

Biological Activity: this compound and its meta-substituted analog both penetrate the BBB, but the dichloro derivative’s higher logP compromises BBB entry due to increased plasma protein binding .

Synthetic Utility :

- This compound’s synthetic accessibility score (2.07) is marginally higher than the meta-substituted analog (1.95), reflecting its slightly more complex purification requirements .

- The dichloro derivative’s score (2.30) indicates challenges in large-scale production due to multi-step halogenation .

Research Findings and Data Validation

Recent studies highlight this compound’s superiority in targeted CNS drug delivery over analogs. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.